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Compound of Interest

4-(4-
Compound Name:
Methylpiperazino)benzylamine

Cat. No. B1305955

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 4-(4-Methylpiperazino)benzylamine. Due to the limited availability of published
experimental data for this specific molecule, this document presents a predictive analysis
based on the known spectroscopic characteristics of its constituent functional groups and
structurally analogous compounds. The information herein is intended to serve as a reference
for the identification, characterization, and quality control of 4-(4-
Methylpiperazino)benzylamine in a research and development setting.

Chemical Structure and Properties

4-(4-Methylpiperazino)benzylamine is a substituted benzylamine derivative incorporating a 4-
methylpiperazine moiety. Its chemical structure and basic properties are summarized below.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1305955?utm_src=pdf-interest
https://www.benchchem.com/product/b1305955?utm_src=pdf-body
https://www.benchchem.com/product/b1305955?utm_src=pdf-body
https://www.benchchem.com/product/b1305955?utm_src=pdf-body
https://www.benchchem.com/product/b1305955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value
IUPAC Name (4-(4-methylpiperazin-1-yl)phenyl)methanamine
CAS Number 216144-45-5[1]

Molecular Formula

C12H19oN3[1]

Molecular Weight

205.30 g/mol [1]

Appearance

Solid[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-(4-Methylpiperazino)benzylamine. These

predictions are derived from the analysis of similar structures and functional groups.

Predicted *H NMR Data

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~72-74 Doublet 2H
(ortho to CHz2NH2)
Aromatic protons
~6.8-7.0 Doublet 2H ) )
(ortho to piperazine)
~3.8 Singlet 2H -CHz2-NHz (benzylic)
] Piperazine protons (-
~31-33 Multiplet 4H
CH2-N-Ar)
_ Piperazine protons (-
~24-26 Multiplet 4H
CH2-N-CH5)
~23 Singlet 3H -N-CHs (methyl)
~15-20 Broad Singlet 2H -NHz (amine)
Predicted **C NMR Data
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://cymitquimica.com/products/IN-DA00BCY7/4-4-methylpiperazin-1-ylbenzylamine/
https://cymitquimica.com/products/IN-DA00BCY7/4-4-methylpiperazin-1-ylbenzylamine/
https://cymitquimica.com/products/IN-DA00BCY7/4-4-methylpiperazin-1-ylbenzylamine/
https://cymitquimica.com/products/IN-DA00BCY7/4-4-methylpiperazin-1-ylbenzylamine/
https://www.benchchem.com/product/b1305955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm)

Assignment

~ 150 Aromatic C (quaternary, attached to piperazine)
~ 140 Aromatic C (quaternary, attached to CHzNH2)
~129 Aromatic CH (ortho to CHz2NHz2)

~ 115 Aromatic CH (ortho to piperazine)

~ 55 Piperazine -CHz- (adjacent to N-CH3)

~ 49 Piperazine -CHz- (adjacent to N-Ar)

~ 46 -N-CHs (methyl)

~ 45 -CH2-NHz (benzylic)

Predicted IR Data

Wavenumber (cm—?)

Intensity

Assignment

3300 - 3500 Medium, Broad N-H stretch (primary amine)
3000 - 3100 Medium C-H stretch (aromatic)

2800 - 3000 Medium C-H stretch (aliphatic)

~ 1600 Strong C=C stretch (aromatic ring)
~ 1500 Strong N-H bend (primary amine)

~ 1250 Strong C-N stretch (aromatic amine)
~ 1150 Strong C-N stretch (aliphatic amine)

Predicted Mass Spectrometry Data
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miz Interpretation

205 [M]* (Molecular ion)

188 [M - NHs]*

134 [M - CaH1oN]™* (loss of methylpiperazine
fragment)

91 [C7H7]* (tropylium ion)

71 [CaHoN]* (methylpiperazine fragment)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

'H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good
signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

13C NMR Acquisition: Acquire proton-decoupled spectra. A larger number of scans will be
necessary compared to 'H NMR.

nfrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on
the ATR crystal.

Data Acquisition: Spectra are typically collected over a range of 4000-400 cm~* with a

resolution of 4 cm™1.
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Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

o Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent
(e.g., methanol, acetonitrile) and introduce it into the instrument via direct infusion or coupled
to a liquid chromatograph. For El, a volatile sample is introduced into the high vacuum of the

instrument.
o Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel chemical entity like 4-(4-Methylpiperazino)benzylamine.
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Synthesis & Purification
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-
Methylpiperazino)benzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1305955#spectroscopic-data-nmr-ir-ms-
of-4-4-methylpiperazino-benzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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